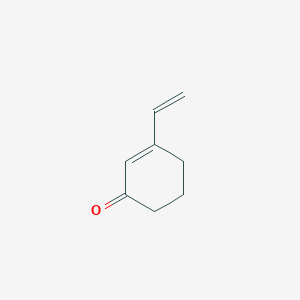

3-Vinyl-cyclohex-2-enone

描述

Structure

3D Structure

属性

CAS 编号 |

40996-91-6 |

|---|---|

分子式 |

C8H10O |

分子量 |

122.16 g/mol |

IUPAC 名称 |

3-ethenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h2,6H,1,3-5H2 |

InChI 键 |

SYSKKMBZQQKRKI-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CC(=O)CCC1 |

产品来源 |

United States |

Synthetic Methodologies for 3 Vinyl Cyclohex 2 Enone and Its Derivatives

Established Preparative Routes for the Cyclohexenone Core

The formation of the fundamental cyclohexenone ring system can be achieved through a variety of established methods. These routes often involve the transformation of readily available cyclic or acyclic precursors through well-understood reaction pathways.

Aromatic compounds like benzene (B151609) and its derivatives serve as common starting materials for the construction of the cyclohexenone core, although this typically requires several synthetic steps involving reduction and oxidation. One prominent pathway is the Birch reduction, where an aromatic ether like anisole (B1667542) is reduced with lithium in liquid ammonia (B1221849) to yield a cyclohexadiene, which can then be hydrolyzed to afford the corresponding cyclohexenone. orgsyn.org

Another approach involves the partial hydrogenation of benzene to produce a mixture of cyclohexene (B86901) and cyclohexane (B81311). google.com The cyclohexene can then be oxidized to form cyclohexanone (B45756), a direct precursor to cyclohexenone. A one-step synthesis of cyclohexanone directly from benzene has also been reported using a ruthenium diaminodiphosphine complex catalyst, which facilitates both hydrogenation and oxidation in a single pot. hkbu.edu.hk The resulting cyclohexanone can subsequently be converted to a cyclohexenone through dehydrogenation. organic-chemistry.org

Table 1: Selected Multi-Step Routes from Aromatic Precursors

| Starting Material | Key Intermediates | Key Reactions | Final Core |

|---|---|---|---|

| Anisole | 1-Methoxycyclohexa-1,4-diene | Birch Reduction, Hydrolysis | Cyclohexenone orgsyn.org |

| Benzene | Cyclohexene, Cyclohexanone | Partial Hydrogenation, Oxidation | Cyclohexanone google.com |

More direct and often higher-yielding syntheses of cyclohexenones begin with already-formed six-membered rings, such as cyclohexanones or other cyclohexenone derivatives. A common and straightforward method is the dehydrogenation of a saturated cyclohexanone to introduce the α,β-unsaturation. organic-chemistry.org This can be accomplished using various reagents, including palladium-based catalysts with oxygen as the oxidant. organic-chemistry.org

Other established indirect routes include:

Dehydrohalogenation: The elimination of HBr from 2-bromocyclohexanone (B1249149) provides a reliable method to generate 2-cyclohexenone. orgsyn.org

Rearrangement and Hydrolysis: The reduction of 3-alkoxy-2-cyclohexenones with lithium aluminum hydride, followed by an acid-catalyzed hydrolysis and rearrangement, also yields 2-cyclohexenone. orgsyn.org

Oxidation of Alkenes: Direct oxidation of cyclohexene using reagents like chromic acid can produce 2-cyclohexenone. orgsyn.org

Dehydrogenation via Silyl (B83357) Enol Ethers: A two-step protocol starting from 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) involves the formation of a silyl enol ether, which is then oxidized to yield the corresponding cyclohexenone. mdpi.com

Domino reactions, also known as cascade or tandem reactions, offer an efficient approach to synthesizing complex molecules like substituted cyclohexenones in a single operation without isolating intermediates. e-bookshelf.de These processes minimize waste, energy, and material costs, making them environmentally advantageous. e-bookshelf.de

A notable example is the cascade inter-intramolecular double Michael addition strategy. In this approach, active methylene (B1212753) compounds such as curcumin (B1669340) and its analogs react with arylidenemalonates in the presence of a phase transfer catalyst to produce highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org Similarly, domino reactions involving β-ketoesters and α,β-unsaturated ketones, such as the reaction between ethyl acetoacetate (B1235776) and benzylideneacetone, can yield substituted cyclohexenones. niscpr.res.in Transition metal catalysis, particularly with palladium, can also initiate domino sequences, such as a Heck reaction followed by a C-H activation or other transformations, to build the cyclohexenone scaffold. e-bookshelf.de

Advanced and Stereoselective Synthesis of 3-Vinyl-cyclohex-2-enone and Analogues

Creating specific stereoisomers of substituted cyclohexenones, including analogues of this compound, requires advanced synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric catalysis and diastereoselective approaches are central to achieving this goal.

Asymmetric catalysis employs chiral catalysts to convert prochiral starting materials into chiral products with a high preference for one enantiomer. This is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. snnu.edu.cn

Several powerful strategies have been developed for the asymmetric synthesis of chiral cyclohexenones:

Biocatalytic Desymmetrization: Ene-reductases, such as OPR3 and YqjM, have been used for the highly efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org This method involves the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating valuable quaternary stereocenters with outstanding enantioselectivities (up to >99% ee). nih.govacs.org

Asymmetric Transfer Hydrogenation (ATH): Chiral ruthenium catalysts can be used for the asymmetric reduction of enones. For example, the ATH of a protected 1,4-cyclohexanedione derivative can enantioselectively produce both isomers of 4-hydroxy-2-cyclohexanone derivatives, which are versatile chiral building blocks. mdpi.com

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, copper, and nickel have been employed in the desymmetrization of cyclohexadienones. nih.govacs.org For instance, a copper-catalyzed desymmetrizing hydrogenation using a chiral ligand has been reported to achieve up to 97% enantiomeric excess. acs.org The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands has further expanded the scope of asymmetric metal catalysis. snnu.edu.cn

Table 2: Comparison of Asymmetric Catalytic Methods for Chiral Cyclohexenones

| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ene-reductase YqjM | Biocatalytic Hydrogenation | 4,4-Disubstituted 2,5-cyclohexadienone | >99% | nih.govacs.org |

| (R,R)-Noyori-I Ru Catalyst | Asymmetric Transfer Hydrogenation | 2-Cyclohexenone derivative | 92% | mdpi.com |

Diastereoselective reactions create a preference for one diastereomer over others when a new stereocenter is formed in a molecule that already contains one or more stereocenters. youtube.com High diastereoselectivity is achieved by controlling the conformation of the molecule so that the incoming reagent is directed to a specific face of the reactive center. researchgate.net

For the synthesis of substituted cyclohexenones, diastereoselectivity is often controlled during cyclization or substitution reactions.

Cascade Michael Additions: The synthesis of highly substituted cyclohexanones from curcumins and arylidenemalonates proceeds with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org The initial Michael addition creates a stereocenter that directs the subsequent intramolecular cyclization, resulting in a specific relative configuration of the substituents on the newly formed ring.

Stereoselective Construction of Dienes: The vinyl group in this compound is a conjugated diene system with the enone's double bond. Modern synthetic methods, often involving transition-metal-catalyzed cross-coupling reactions, allow for the stereoselective construction of 1,3-dienes, ensuring a specific (E/Z) geometry of the vinyl substituent. nih.govacs.org

Nucleophilic Addition to Chiral Aldehydes: In a multi-step synthesis, the stereochemistry of a side chain can be set before cyclization. For example, the nucleophilic addition of an organometallic reagent to a chiral aldehyde containing a pre-existing stereocenter can proceed with high diastereoselectivity, establishing the relative configuration of two adjacent stereocenters that will later be part of the final substituted cyclohexenone. youtube.com

Organocatalytic and Metal-Catalyzed Strategies for Cyclenone Formation

The formation of the cyclohexenone core, a key structural motif in many natural products and synthetic intermediates, has been significantly advanced through the development of organocatalytic and metal-catalyzed reactions. nih.gov These strategies offer high efficiency, selectivity, and the ability to construct complex chiral skeletons. nih.gov

Organocatalytic Approaches: Chiral organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclohexenones. nih.gov These reactions often proceed through mechanisms such as Michael additions, aldol (B89426) condensations, and cascade reactions. For instance, chiral secondary amines can catalyze tandem Michael addition-Wittig reactions between α,β-unsaturated aldehydes and phosphoranes to yield highly functionalized and enantiomerically enriched cyclohexenones. organic-chemistry.org Cinchona-derived amines have been used to catalyze [4+2] cycloadditions of cyclic 2,4-dienones, demonstrating regioselective and diastereodivergent outcomes. researchgate.net Chiral phosphoric acids have also been successfully employed in asymmetric [2+4] cycloadditions involving vinylindoles to produce complex heterocyclic systems. mdpi.com

Metal-Catalyzed Strategies: A wide array of transition metals are utilized to catalyze the formation of cyclohexenone rings, each offering unique reactivity. Palladium catalysts, for example, are effective in the direct dehydrogenation of cyclohexanones to the corresponding enones using molecular oxygen as a green oxidant. organic-chemistry.org Cationic Rhodium(I) complexes can catalyze [5+1] cycloadditions of vinylcyclopropanes with carbon monoxide to afford cyclohexenones. organic-chemistry.org Gold(I) complexes have proven to be highly effective for the hydrative cyclization of 1,6-diynes, yielding 3-methyl cyclohex-2-enone derivatives. organic-chemistry.org Additionally, iron-catalyzed [4+2] cycloaddition reactions provide an atom-economical route to substituted vinyl cyclohexenes. researchgate.net

The table below summarizes various catalytic strategies for the synthesis of cyclohexenone derivatives.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Product |

| Organocatalyst | Chiral Secondary Amine | Tandem Michael Addition-Wittig | 6-Carboxycyclohex-2-en-1-ones |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | Indole-containing Chromans |

| Palladium | Pd(DMSO)₂(TFA)₂ | Direct Dehydrogenation | α,β-Unsaturated Cyclenones |

| Rhodium | Cationic Rh(I) Complex | [5+1] Cycloaddition | β,γ- or α,β-Cyclohexenones |

| Gold | MeAuPPh₃ | Hydrative Cyclization | 3-Methyl Hex-2-enone Derivatives |

| Iron | Iron Complex | [4+2] Cycloaddition | 1,3-Substituted Vinyl Cyclohexenes |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key considerations include maximizing atom economy and utilizing renewable resources.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful as they minimize the formation of byproducts. nih.gov

Cycloaddition reactions, which can be used to form the cyclohexene ring, are excellent examples of atom-economical transformations. researchgate.net For instance, a Diels-Alder ([4+2] cycloaddition) reaction to construct the six-membered ring incorporates all atoms from the diene and dienophile into the product, achieving 100% theoretical atom economy. nih.gov In contrast, multi-step synthetic routes that rely on protecting groups or stoichiometric reagents often exhibit lower atom economy due to the generation of significant waste. An environmental impact analysis would favor pathways like direct catalytic dehydrogenation of cyclohexanones using O₂ as the oxidant over methods requiring stoichiometric amounts of hazardous oxidizing agents. organic-chemistry.org

The following table provides a conceptual comparison of synthetic strategies based on atom economy.

| Strategy Type | General Reaction | Theoretical Atom Economy | Byproducts |

| High Economy | Pericyclic Reactions (e.g., Diels-Alder) | High (often 100%) | Minimal to none |

| High Economy | Catalytic Addition/Cyclization | High | Minimal (catalyst is regenerated) |

| Lower Economy | Wittig Reaction | Moderate | Stoichiometric phosphine (B1218219) oxide |

| Lower Economy | Multi-step Synthesis with Protecting Groups | Low | Protecting group waste, coupling reagents |

The transition from petrochemical feedstocks to renewable biomass is a cornerstone of green chemistry. digitellinc.com For the synthesis of cyclohexenone derivatives, this involves developing pathways from bio-based starting materials. Research has demonstrated the feasibility of producing key chemical intermediates, such as cyclohexanone, from renewable sources like glucose, fructose, or sucrose. researchgate.net These sugars can be converted through integrated bio- and chemical catalysis into cyclohexanone, which is a direct precursor to cyclohexenones. researchgate.net

For example, a sustainable pathway has been developed to produce ε-caprolactone from biomass-derived glucose, which proceeds through a cyclohexanone intermediate. researchgate.net Similarly, cellulose (B213188), a major component of plant biomass, can be transformed into 3-methylcyclopent-2-enone, showcasing a route from renewables to cyclic enones. nih.gov The development of microbial consortia and enzymatic cascades offers a promising future for the one-pot biotransformation of simple bio-based molecules like cyclohexane into functionalized intermediates under mild conditions. researchgate.net These bio-based routes can significantly reduce the carbon footprint and environmental impact associated with traditional synthetic methods. rsc.org

| Renewable Feedstock | Key Intermediate | Transformation Type | Potential Product Class |

| Glucose/Fructose | Cyclohexanone | Biocatalysis & Chemical Catalysis | Cyclohexanones, Adipic Acid |

| Cellulose | 3-Methylcyclopent-2-enone | Chemical Catalysis | Cyclopentenone Derivatives |

| 1,6-Hexanediol (from HMF) | 6-Hydroxyhexanoic Acid | Biocatalysis (G. oxydans) | ε-Caprolactone |

Reaction Mechanisms and Reactivity of 3 Vinyl Cyclohex 2 Enone

Conjugate Addition Chemistry of the Enone Moiety

The α,β-unsaturated ketone core of 3-vinyl-cyclohex-2-enone is the primary site for conjugate addition reactions, also known as 1,4-additions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, creating an electrophilic center at the β-carbon. libretexts.orglibretexts.org This allows a wide range of nucleophiles to add to the molecule, forming a new carbon-nucleophile bond at this position. libretexts.orglibretexts.org The initial addition results in the formation of an enolate intermediate, which is subsequently protonated (typically on the α-carbon) to yield the saturated ketone product. wikipedia.orglibretexts.org

The Michael reaction is a specific and widely utilized type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate, or a heteroatom nucleophile. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position of the cyclohexanone (B45756) ring.

The Michael addition to α,β-unsaturated carbonyl compounds is broad in scope, accommodating a variety of nucleophiles, often referred to as Michael donors. wikipedia.org The regioselectivity of the addition is a key feature; the nucleophile consistently attacks the electrophilic β-carbon of the enone system. wikipedia.org This is because the negative charge in the resulting enolate intermediate is delocalized onto the electronegative oxygen atom, providing a stable transition state. wikipedia.orgwikipedia.org

Common nucleophiles used in Michael additions with substrates like this compound include:

Stabilized Carbon Nucleophiles: Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), β-ketoesters, and β-cyanoesters are effective Michael donors. wikipedia.org

Heteroatom Nucleophiles: Secondary amines readily add to form β-amino ketones. libretexts.org Similarly, thiols (in the form of thiolates) are excellent soft nucleophiles for this transformation, yielding β-thio ketones. study.com

The table below summarizes the scope of nucleophiles and the predictable regioselectivity in the Michael addition to the enone system.

| Nucleophile (Michael Donor) | Type | Point of Attack | Product Type |

|---|---|---|---|

| Enolates (from malonates, β-ketoesters) | Soft Carbon Nucleophile | β-carbon of the enone | 1,5-Dicarbonyl compound |

| Amines (R₂NH) | Nitrogen Nucleophile | β-carbon of the enone | β-Amino ketone |

| Thiols (RSH) | Sulfur Nucleophile | β-carbon of the enone | β-Thioether ketone |

| Cyanide (HCN) | Carbon Nucleophile | β-carbon of the enone | β-Cyano ketone |

The development of asymmetric Michael additions allows for the synthesis of chiral molecules with high enantiomeric purity. This is often achieved using chiral catalysts that create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. Organocatalysis, particularly using chiral primary or secondary amines, has emerged as a powerful strategy. nih.gov

For cyclic enones, chiral primary amines, often derived from cinchona alkaloids, can catalyze highly diastereo- and enantioselective vinylogous Michael additions. nih.gov The mechanism involves the formation of a dienamine intermediate from the enone and the chiral amine catalyst. This dienamine then attacks the Michael acceptor, with the stereochemistry being controlled by the chiral catalyst. This approach allows for the creation of stereocenters with high fidelity. nih.gov Although direct examples with this compound are specific, the principles established with other β-substituted cyclohexenones are directly applicable. nih.gov The reaction can afford highly functionalized products with excellent stereocontrol, often achieving enantiomeric excesses greater than 95%. nih.govnih.gov

The reaction of organometallic reagents with α,β-unsaturated ketones can proceed via two main pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org The choice between these pathways is largely dictated by the nature of the organometallic reagent, which can be understood in the context of Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. ic.ac.uk

Organocopper Reagents (Gilman Reagents): Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles. ic.ac.uk Consequently, they exhibit a strong preference for 1,4-conjugate addition when reacting with α,β-unsaturated ketones. wikipedia.orgfiveable.me The reaction mechanism is thought to proceed through a nucleophilic attack of the copper species at the β-carbon, forming a Cu(III) intermediate, followed by reductive elimination. wikipedia.org This method is highly effective for forming new carbon-carbon bonds at the β-position. libretexts.org

Grignard Reagents (RMgX): Grignard reagents are generally considered harder nucleophiles compared to organocuprates. ic.ac.uk As a result, they tend to favor 1,2-addition to the carbonyl carbon, yielding an allylic alcohol upon workup. stackexchange.com While some 1,4-addition can occur, particularly with sterically hindered ketones or in the presence of catalytic amounts of copper salts, the 1,2-adduct is often the major product. wikipedia.orgstackexchange.com

The distinct reactivity of these two classes of organometallic reagents is summarized in the table below.

| Reagent | Nucleophile Type (HSAB) | Preferred Mode of Addition | Resulting Product |

|---|---|---|---|

| Organocopper (R₂CuLi) | Soft | 1,4-Conjugate Addition | β-Substituted Ketone |

| Grignard (RMgX) | Hard | 1,2-Direct Addition | Allylic Alcohol |

Michael Addition Reactions

Pericyclic and Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The reaction is a concerted process, meaning all bonds are formed and broken in a single step. wikipedia.orglibretexts.org The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-poor. libretexts.orgyoutube.com

This compound can potentially act as either the diene or the dienophile component in a Diels-Alder reaction.

As a Diene: The molecule contains a conjugated system comprising the vinyl group and the enone double bond. This 1,3-diene system can react with a suitable dienophile. The presence of the electron-withdrawing carbonyl group deactivates the diene for normal electron-demand Diels-Alder reactions. However, it can participate in inverse-electron-demand Diels-Alder reactions if paired with a very electron-rich dienophile.

As a Dienophile: The carbon-carbon double bond within the enone moiety is activated by the electron-withdrawing carbonyl group, making it an excellent dienophile. libretexts.org It can readily react with electron-rich dienes to form polycyclic adducts. This is the more common role for α,β-unsaturated ketones in Diels-Alder reactions.

The table below outlines the dual role this compound can play in this cycloaddition.

| Role of this compound | Reacting Partner | Electronic Requirement | General Product Structure |

|---|---|---|---|

| Diene | Electron-Rich Dienophile | Inverse-Electron-Demand | Fused Bicyclic System |

| Dienophile | Electron-Rich Diene | Normal-Electron-Demand | Fused/Bridged Tricyclic System |

Photochemical Cycloadditions

If this compound were modified to possess an alkene tethered to the ring, it could undergo an intramolecular [2+2] photocycloaddition. Research on analogous 3-alkenyl-2-cycloalkenones has shown that upon irradiation, these compounds can form bicyclic cyclobutane (B1203170) products. nih.gov The reaction involves the excitation of the enone, followed by the addition of the excited double bond to the tethered alkene. The regioselectivity of this cycloaddition (i.e., "straight" vs. "crossed" products) can be influenced by the length and substitution pattern of the tether connecting the two double bonds. nih.gov

Table 3: Representative Intramolecular [2+2] Photocycloadditions of 3-Alkenyl-2-Cyclohexenones

| Substrate | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 3-(But-3-en-1-yl)cyclohex-2-en-1-one | hν (λ = 350 nm), Acetone | Bicyclo[4.2.0]octan-2-one derivative | High | N/A |

Note: This table is illustrative, based on the reactivity of analogous compounds.

Upon irradiation, typically with UV light, this compound can undergo intermolecular [2+2] cycloaddition with another molecule of itself, leading to photodimers. For substituted cyclohexenones, this dimerization can yield a mixture of head-to-head and head-to-tail cyclobutane adducts. rsc.orgresearchgate.net The stereochemistry of the resulting bicyclo[4.2.0]octane ring junctions (e.g., syn or anti) is a key aspect of these reactions. rsc.org The specific regio- and stereochemical outcome is dependent on the reaction conditions and the substitution pattern on the cyclohexenone ring. rsc.org

The mechanism of enone [2+2] photocycloadditions is well-established to proceed through triplet excited states. illinois.edunih.gov The process begins with the absorption of a photon by the enone, promoting it to a short-lived singlet excited state (S1). This singlet state then undergoes efficient intersystem crossing to the more stable triplet excited state (T1). nih.gov

The triplet enone, which has diradical character, then interacts with a ground-state alkene (either intramolecularly or intermolecularly) to form a triplet 1,4-diradical intermediate. illinois.edu This intermediate is a key species that determines the regiochemistry of the cycloaddition. Following its formation, the triplet diradical must undergo spin inversion to the corresponding singlet 1,4-diradical before it can collapse to form the two new sigma bonds of the cyclobutane ring. nih.gov The lifetime of this diradical intermediate can allow for bond rotations, which can sometimes lead to a loss of stereochemical information from the starting alkene. illinois.edu

Formal [3+2] Cyclization Reactions with Diverse Partners

Formal [3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered rings. In the context of this compound, the conjugated diene system can participate as the three-carbon component in reactions with various dipolarophiles (two-atom partners). The reactivity of the enone in these transformations can be understood through different mechanistic pathways, including radical-mediated processes.

One proposed mechanism involves the oxidation of the enone, for instance with a Cu(II) complex, to generate a γ-enone radical intermediate. researchgate.netnih.gov This radical species can then undergo a regioselective [3+2] cycloaddition with a suitable alkene partner. This process allows for the formation of highly functionalized cyclopentene (B43876) and spirocyclic compounds. researchgate.netnih.gov The reaction proceeds through the formation of a new carbon-carbon bond between the γ-carbon of the enone radical and the alkene, followed by cyclization to form the five-membered ring. This approach offers a distinct reactivity pattern for enones, expanding their utility in synthetic chemistry. nih.gov

Table 1: Examples of Dipolarophiles for [3+2] Cycloaddition Reactions

| Dipolarophile | Resulting Heterocycle |

|---|---|

| Nitrile Oxide | Isoxazoline |

| Azomethine Ylide | Pyrrolidine |

| Nitrone | Isoxazolidine |

Sigmatropic Rearrangements and Related Processes

[4+4]-Sigmatropic Rearrangements of Cyclohexenone Derivatives

Photochemical [4+4] cycloaddition is a type of reaction where two unsaturated molecules react to form an eight-membered ring upon exposure to light. wikipedia.org For a molecule like this compound, which contains a 1,3-diene system, this type of reaction can be envisioned as a dimerization or a reaction with another 4π component. These reactions are typically forbidden under thermal conditions but are photochemically allowed. wikipedia.org

The mechanism of a [4+4] photocycloaddition involves the excitation of the 1,3-diene system to an excited state. wikipedia.org The orbital symmetry of the Highest Occupied Molecular Orbital (HOMO) of the excited diene matches that of the Lowest Unoccupied Molecular Orbital (LUMO) of a ground-state diene, allowing for the formation of an exciplex which then collapses to the cyclooctane (B165968) ring structure. wikipedia.org This process can lead to the formation of up to four new stereocenters in a single step. wikipedia.org

It is important to note that [4+4] photocycloadditions can be accompanied by competing [2+2] photocycloaddition reactions. wikipedia.org However, since the [2+2] cycloaddition is often reversible, thermodynamic control can favor the formation of the more stable [4+4] product. wikipedia.org

Other Key Transformative Reactions

Vinylogous Reactivity (e.g., Vinylogous Aza-Morita-Baylis-Hillman Reactions)

The concept of vinylogy allows for the transmission of electronic effects through a conjugated system. In this compound, the vinyl group extends the conjugation of the enone system, leading to reactivity at the γ-position. This vinylogous reactivity is exemplified in reactions such as the aza-Morita-Baylis-Hillman (aza-MBH) reaction. The aza-MBH reaction typically involves the coupling of an activated alkene with an imine in the presence of a nucleophilic catalyst.

While specific examples with this compound are not prevalent in the literature, the principle of vinylogous reactivity suggests that the extended conjugate system can participate in such transformations. A related example is the palladium-catalyzed α-arylation of cyclic vinylogous esters, which leads to the formation of γ-alkyl-γ-aryl-substituted cyclohexenones. acs.org This transformation highlights the ability to functionalize the γ-position of a vinylogous system.

Alpha-Quaternization via Diastereoinduction in Cyclohexenone Analogs

The introduction of a quaternary carbon center at the α-position of a cyclohexenone ring is a synthetically valuable transformation. While direct α-quaternization of this compound can be challenging, studies on analogous systems provide insight into potential strategies. For instance, the diastereoselective α-alkylation of cyclohexanone derivatives has been achieved through various methods.

One approach involves the deconjugative α-alkylation of α,β-unsaturated aldehydes, which are structurally related to cyclohexenones. This method utilizes a synergistic effect between tBuOK and NaH to achieve alkylation under mild, metal-free conditions. nih.gov Another strategy involves the dinickel-catalyzed asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides, which allows for the construction of chiral ketones with α-quaternary centers with high regio- and enantioselectivity. rsc.org These methods, while not directly applied to this compound, demonstrate the feasibility of creating α-quaternary centers in similar cyclic systems.

Dehydrogenation of Cyclohexanone Precursors to Enones

The synthesis of α,β-unsaturated ketones like this compound can often be achieved through the dehydrogenation of the corresponding saturated or partially saturated ketone precursors. Various methods exist for the α,β-dehydrogenation of ketones.

One common laboratory-scale synthesis of cyclohexenone involves the α-bromination of cyclohexanone followed by treatment with a base to induce elimination. wikipedia.org Industrially, cyclohexenone can be produced by the catalytic oxidation of cyclohexene (B86901). wikipedia.org More modern approaches utilize transition metal catalysis. For example, a palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-keto esters can yield 2-cyclohexenones in high yield. organic-chemistry.org Another method involves the use of allyl-palladium catalysis for the one-step α,β-dehydrogenation of ketones via their zinc enolates. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

Strategic Applications of 3 Vinyl Cyclohex 2 Enone in Organic Synthesis

Utilization in Total Synthesis of Complex Molecules

The inherent reactivity of 3-vinyl-cyclohex-2-enone makes it an attractive starting material for the synthesis of intricate molecular frameworks. Its diene and dienophile characteristics, coupled with the reactivity of the enone system, provide multiple avenues for carbon-carbon bond formation and functional group manipulation.

Building Blocks for Natural Product Scaffolds (e.g., Hexahydroisoindol-4-ones)

This compound and its derivatives serve as key precursors for the construction of various natural product scaffolds. One notable application is in the synthesis of hexahydroisoindol-4-ones. These nitrogen-containing bicyclic structures are present in a variety of biologically active compounds. The synthesis can be achieved through a phosphine-catalyzed [3+2] cyclization reaction between N-arylsulfonylimines and cyclic conjugated dienones like this compound. In this reaction, the vinyl group can be further functionalized to act as a three-atom synthon for the construction of the pyrroline (B1223166) ring, leading to the formation of the hexahydroisoindol-4-one core with high stereoselectivity. This approach highlights the utility of this compound as a versatile platform for the rapid assembly of complex heterocyclic systems.

The Diels-Alder reaction is another powerful tool for utilizing this compound in the synthesis of natural products. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govmasterorganicchemistry.com The conjugated diene system within the molecule can react with various dienophiles to construct six-membered rings, which are ubiquitous in natural products. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govmasterorganicchemistry.com This strategy has been widely applied in the total synthesis of numerous complex molecules, where the resulting cyclohexene (B86901) ring serves as a central scaffold for further transformations. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govmasterorganicchemistry.com

| Reaction Type | Reactants | Product Scaffold |

| Phosphine-catalyzed [3+2] Cyclization | This compound derivative, N-arylsulfonylimine | Hexahydroisoindol-4-one |

| Diels-Alder Reaction | This compound (as diene), Dienophile | Substituted Cyclohexene |

Enantiospecific Synthesis of Chiral Polycyclic Frameworks

The development of asymmetric catalytic methods has enabled the use of vinyl cyclohexenone derivatives in the enantiospecific synthesis of chiral polycyclic frameworks. Organocatalytic domino reactions, for instance, can be employed to construct highly functionalized and stereochemically rich mono-, bi-, and tricyclic carbon frameworks from starting materials derived from vinyl cyclohexenones. scilit.comsciengine.com These reactions often proceed through a cascade of bond-forming events, allowing for the rapid generation of molecular complexity from simple precursors in a single operation. The chirality is introduced and controlled by a chiral organocatalyst, leading to the formation of enantiomerically enriched polycyclic products.

These asymmetric transformations are crucial for the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects. The ability to control the stereochemistry during the construction of polycyclic systems using vinyl cyclohexenone-based starting materials opens up new avenues for the development of novel therapeutic agents and chiral materials.

Precursor for Advanced Chemical Intermediates in Fine Chemical Synthesis

The conjugated enone moiety can undergo a variety of transformations, including Michael additions, conjugate additions of organometallics, and various cycloaddition reactions. The vinyl group, on the other hand, can participate in reactions such as hydroboration-oxidation, epoxidation, and metathesis, providing further handles for functionalization. This dual reactivity makes this compound a versatile starting point for the synthesis of specialty chemicals, including pharmaceutical intermediates, agrochemicals, and flavor and fragrance compounds. For example, the core structure can be elaborated to produce substituted cyclohexanone (B45756) or cyclohexenol (B1201834) derivatives, which are common motifs in many commercially important molecules.

Role in Polymer Science and Materials Chemistry

The presence of a polymerizable vinyl group makes this compound an interesting monomer for the development of novel polymeric materials. The ketone functionality within the cyclohexenone ring offers a site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Monomer Development and Polymerization Potential of Vinyl Ketones

Vinyl ketones, as a class of monomers, have been investigated for their polymerization behavior. They can undergo polymerization through various mechanisms, including free-radical and controlled radical polymerization techniques. Recent advancements have demonstrated the controlled radical polymerization of vinyl ketones using methods like photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

The polymerization of this compound would lead to a polymer with a repeating cyclohexenone unit in the side chain. The reactivity of the vinyl group and the potential for controlled polymerization make it a promising candidate for the development of new homopolymers and copolymers with unique architectures and properties.

| Polymerization Technique | Key Features |

| Free-Radical Polymerization | Simple initiation, broad applicability |

| PET-RAFT Polymerization | Controlled molecular weight, low dispersity, temporal control |

Synthesis of Functional Polymeric Materials

The synthesis of polymers from this compound opens the door to a range of functional polymeric materials. The ketone group in the repeating cyclohexenone unit is a versatile handle for post-polymerization modification. For instance, it can be reduced to a hydroxyl group, converted to an oxime, or used in condensation reactions to attach other functional molecules.

This post-polymerization functionalization allows for the creation of polymers with specific properties, such as altered solubility, thermal stability, or the introduction of bioactive moieties. For example, polymers derived from this compound could be functionalized with CO2-responsive groups like amines or imidazoles, leading to smart materials that can reversibly change their properties in response to carbon dioxide. mdpi.com Such materials have potential applications in areas like drug delivery, carbon capture, and smart coatings. mdpi.com Furthermore, the inherent chirality that can be introduced into the cyclohexenone ring could lead to the development of chiral polymers with applications in enantioselective separations and catalysis.

Computational and Spectroscopic Analysis in 3 Vinyl Cyclohex 2 Enone Research

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool for investigating the properties and reactivity of molecules like 3-Vinyl-cyclohex-2-enone. These theoretical models allow researchers to explore aspects of the molecule that may be difficult or impossible to observe through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the mechanisms of chemical reactions. For cyclic enones, such as derivatives of cyclohexenone, DFT calculations are employed to map out the potential energy surfaces of various transformations, including cycloadditions and rearrangements.

In the context of this compound, DFT studies can elucidate the energetics of reaction pathways, identifying transition states and intermediates. For instance, in a potential Diels-Alder reaction where this compound acts as a diene, DFT could be used to determine whether the reaction proceeds via a concerted or stepwise mechanism. Calculations would involve optimizing the geometries of reactants, products, and transition states to determine activation energies and reaction enthalpies. A study on the [2+2] cycloaddition reaction of cyclohexenone derivatives with vinyl acetate, for example, utilized the B3LYP-D3/6-311++G(d,p) level of theory to show a stepwise mechanism. researchgate.net This type of analysis provides a deep understanding of the factors controlling reactivity and selectivity.

Table 1: Representative DFT Functionals for Mechanistic Studies

| DFT Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, good for geometries and energies. |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry and kinetics, especially non-covalent interactions. |

The electronic structure of this compound dictates its reactivity. Molecular Orbital (MO) theory provides a framework for understanding this, with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the conjugated system of the vinyl group and the enone moiety significantly influences the energies of these frontier orbitals. Computational analysis can map the spatial distribution of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack.

The Electron Localization Function (ELF) is another tool used to analyze the electronic structure, providing a measure of electron pair localization and helping to characterize chemical bonds and lone pairs.

Table 2: Conceptual HOMO-LUMO Energy Values for a Conjugated Enone System

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| LUMO | -1.5 | Site of nucleophilic attack (electron acceptor). |

| HOMO | -6.0 | Site of electrophilic attack (electron donor). |

| HOMO-LUMO Gap | 4.5 | Indicator of chemical reactivity and stability. |

Computational chemistry is a powerful tool for predicting the spectroscopic properties and stable conformations of molecules. Using methods like DFT, researchers can calculate parameters that can be directly compared with experimental data.

The optimized molecular geometry of this compound can be determined, providing bond lengths, bond angles, and dihedral angles for its most stable conformer. This is foundational for all other computational predictions. Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of complex reaction products. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra to aid in the assignment of vibrational modes.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Theoretical Value (B3LYP/6-31G*) | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~198 ppm | ~197-200 ppm |

| ¹H NMR (Vinyl CH) | ~6.5 ppm | ~6.3-6.7 ppm |

| IR Freq. (C=O stretch) | ~1680 cm⁻¹ | ~1665 cm⁻¹ |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are the cornerstone of experimental analysis in organic chemistry, providing definitive evidence for the structure and connectivity of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For this compound and its reaction products, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The chemical shifts in the ¹³C NMR spectrum confirm the presence of key functional groups, such as the carbonyl carbon and the sp² hybridized carbons of the alkene and vinyl groups. nih.gov For stereochemical assignments, particularly in cyclic systems, ¹H NMR is crucial. The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which can be used to determine their relative stereochemistry (e.g., axial vs. equatorial positions on the cyclohexenone ring). oup.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity and spatial proximity between atoms, which is essential for elucidating the constitution and stereochemistry of complex molecules derived from this compound.

Table 4: Publicly Available ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 197.9 |

| C=C (ring, C3) | 158.4 |

| C=C (ring, C2) | 127.1 |

| =CH₂ (vinyl) | 129.3 |

| =CH- (vinyl) | 128.5 |

| -CH₂- (ring, C4) | 30.7 |

| -CH₂- (ring, C5) | 22.8 |

| -CH₂- (ring, C6) | 37.8 |

Data sourced from PubChem CID 11768562. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. nih.gov

In the IR spectrum of this compound, characteristic absorption bands confirm its key structural features. The most prominent peak is typically the strong absorption corresponding to the stretching vibration of the carbonyl (C=O) group of the α,β-unsaturated ketone, which appears in the region of 1650-1685 cm⁻¹. The stretching vibrations of the carbon-carbon double bonds (C=C) of the enone system and the vinyl group give rise to absorptions in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (Vapor Phase, cm⁻¹) |

|---|---|---|---|

| C=O (Conjugated Ketone) | Stretch | 1650 - 1685 | ~1665 |

| C=C (Alkene) | Stretch | 1600 - 1650 | ~1600 |

| =C-H (sp²) | Stretch | 3000 - 3100 | ~3050 |

| -C-H (sp³) | Stretch | 2850 - 3000 | ~2950 |

Observed frequencies are approximate based on public spectral data. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orglibretexts.org This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the steric and electronic properties of molecules like this compound and its derivatives. For chiral compounds, single-crystal X-ray diffraction is particularly powerful as it can be used to determine the absolute configuration of stereogenic centers, a critical aspect for stereoselective synthesis and pharmacological studies. springernature.com

Detailed Research Findings

While crystallographic data for the parent this compound is not extensively reported in readily available literature, detailed structural analyses have been performed on its derivatives. These studies offer significant insights into the conformational preferences and solid-state packing of the vinyl-cyclohex-2-enone scaffold.

One such study successfully determined the crystal structure of 3-[(E)-2-(2-Methoxyphenyl)vinyl]-5,5-dimethylcyclohex-2-enone . nih.gov The analysis revealed that the cyclohexene (B86901) ring adopts an envelope conformation, with the dimethyl-substituted carbon atom serving as the flap. The mean plane of this ring forms a dihedral angle of 7.20 (12)° with the attached benzene (B151609) ring. nih.gov In the crystal lattice, molecules are linked into chains along the a-axis direction through C—H⋯O hydrogen bonds. nih.gov

The crystallographic parameters from this study are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₀O₂ |

| Formula Weight (Mᵣ) | 256.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.208 (4) |

| b (Å) | 13.824 (7) |

| c (Å) | 15.022 (8) |

| β (°) | 92.13 (2) |

| Volume (V) (ų) | 1495.8 (14) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

In another example, the structure of 2-{5,5-dimethyl-3-[2-(2,4,6-trimethoxyphenyl)vinyl]cyclohex-2-enylidene}malononitrile , a more complex derivative, was elucidated. researchgate.net This compound was found to crystallize in the triclinic system, indicating a different packing arrangement due to its bulkier substituents.

The crystallographic data for this derivative is presented in the following table.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₄N₂O₃ |

| Formula Weight (Mᵣ) | 364.43 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.5983 (3) |

| b (Å) | 11.4757 (4) |

| c (Å) | 11.5774 (4) |

| α (°) | 84.8457 (15) |

| β (°) | 82.2149 (16) |

| γ (°) | 79.0257 (17) |

| Volume (V) (ų) | 979.77 (6) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 291 |

Determination of Absolute Configuration

The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de This effect becomes significant when the X-ray radiation used is close to the absorption edge of one of the atoms in the crystal. It allows for the differentiation between a chiral molecule and its mirror image (enantiomer). The successful determination is often quantified by the Flack parameter, which should refine to a value close to 0 for the correct absolute structure. researchgate.net A value close to 1 would indicate that the inverted structure is the correct one. This method is considered one of the most reliable for assigning the absolute stereochemistry of chiral molecules. springernature.comresearchgate.net

Future Perspectives and Emerging Research Areas for 3 Vinyl Cyclohex 2 Enone

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for controlling the reactivity and selectivity of reactions involving 3-vinyl-cyclohex-2-enone. A significant area of focus is asymmetric organocatalysis, which offers a metal-free approach to synthesizing chiral molecules. nih.govnih.govresearchgate.net Chiral cyclohex-2-enones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov Future research will likely concentrate on designing more efficient and selective organocatalysts for enantioselective transformations of this compound, such as Michael additions and cycloadditions.

Transition metal catalysis also presents significant opportunities. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used in the synthesis of substituted cyclohexenones. organic-chemistry.org The development of novel palladium, rhodium, or gold catalysts could enable new transformations of the vinyl group or the enone system, leading to a wider range of functionalized derivatives with high precision. For example, palladium-catalyzed decarboxylative and dearomative cycloadditions using vinyl-substituted precursors have shown promise in creating complex, sp³-rich molecular scaffolds. uow.edu.au The goal is to develop catalytic systems that can selectively activate different parts of the this compound molecule, allowing for a programmed and efficient synthesis of complex target structures.

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Chiral Organocatalysts | Asymmetric Michael Addition | Enantiomerically enriched products |

| Asymmetric Diels-Alder Reaction | Chiral cyclic compounds | |

| Palladium Catalysts | Cross-coupling Reactions (e.g., Suzuki, Heck) | Functionalization of the cyclohexenone ring |

| Decarboxylative Cycloadditions | Synthesis of complex polycyclic systems | |

| Gold/Rhodium Catalysts | Hydrofunctionalization of the vinyl group or enone | Selective addition of nucleophiles |

Exploration of Sustainable Synthetic Methodologies and Bio-based Feedstocks

A critical direction for future research is the development of sustainable methods for synthesizing this compound and its derivatives from renewable resources. Current industrial production of cyclohexanone (B45756), a related ketone, relies heavily on petroleum-based feedstocks. northeastern.edu However, recent studies have demonstrated promising routes to produce cyclohexanones from biomass-derived platform molecules, such as those obtained from lignin. northeastern.eduacs.org For instance, aromatic ethers derived from biomass can be converted into cyclohexanone derivatives through catalytic hydrogenation and hydrolysis. northeastern.edu

Future investigations will likely focus on adapting these bio-based strategies for the synthesis of this compound. This could involve the catalytic conversion of lignocellulosic biomass into key intermediates that can then be transformed into the target molecule. aston.ac.uk For example, the self-condensation of cyclohexanone, which can be derived from lignocellulose, is a promising route to C12 biojet fuel precursors and highlights the potential for carbon-carbon bond formation from bio-based ketones. acs.orgresearchgate.net The development of one-pot, tandem reactions that combine biomass conversion with the formation of the vinylcyclohexenone scaffold would be a significant step towards a greener and more sustainable chemical industry. researchgate.net The synthesis of related compounds like 3-methylcyclopent-2-enone from cellulose (B213188) further underscores the feasibility of producing cyclic enones from biomass. nih.gov

| Bio-based Feedstock | Potential Conversion Pathway | Target Intermediate/Product |

| Lignin | Catalytic depolymerization and upgrading | Phenolic compounds, Aromatic ethers |

| Cellulose/Hemicellulose | Fermentation or chemical conversion | Furfural, Levulinic acid |

| Bio-oils | Hydrodeoxygenation and condensation | Cyclohexanone derivatives |

Expanding Applications in Advanced Materials Chemistry and Functional Polymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials and functional polymers. The vinyl group can participate in various polymerization reactions, including radical polymerization, to form polymer chains. ethz.chreddit.comrsc.org The cyclohexenone moiety, on the other hand, can be used for post-polymerization modifications or as a site for cross-linking.

One of the most promising applications is in Diels-Alder reactions for polymer synthesis. wisc.eduresearchgate.netyoutube.commasterorganicchemistry.comyoutube.com In these reactions, the vinyl group of this compound can act as a dienophile, reacting with a diene to form a cyclohexene (B86901) ring within the polymer backbone. The reversibility of the Diels-Alder reaction can be exploited to create self-healing materials and recyclable polymer networks. researchgate.net Research in this area will likely focus on designing polymers with tailored thermal and mechanical properties by carefully selecting the diene and controlling the polymerization conditions.

Furthermore, the ability to introduce functional groups onto the cyclohexenone ring allows for the creation of polymers with specific properties, such as biodegradability or conductivity. The development of controlled radical polymerization techniques, such as photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT), for vinyl ketones opens up possibilities for synthesizing well-defined block copolymers with novel architectures and functionalities. rsc.org

| Polymerization Method | Role of this compound | Potential Polymer Application |

| Diels-Alder Polymerization | Dienophile | Self-healing materials, Recyclable thermosets |

| Radical Polymerization | Monomer | Functional coatings, Adhesives |

| Controlled Radical Polymerization | Monomer | Block copolymers, Advanced functional materials |

Integration with Synergistic Approaches in Chemo- and Biocatalysis

The integration of chemical catalysis and biocatalysis in chemoenzymatic cascade reactions offers a powerful strategy for the efficient and sustainable synthesis of complex chiral molecules from simple precursors. rsc.orgdiva-portal.orgrsc.org This approach is particularly relevant for the synthesis of enantiomerically pure derivatives of this compound.

Future research could explore multi-step, one-pot cascade reactions where a chemical catalyst is used to synthesize the this compound scaffold, which is then stereoselectively modified by an enzyme in the same reaction vessel. For example, an ene-reductase could be used for the asymmetric reduction of the carbon-carbon double bond in the cyclohexenone ring, leading to a chiral vinyl-cyclohexanone. nih.gov This desymmetrization of a prochiral substrate can yield products with high enantioselectivity. nih.gov

Another promising area is the biocatalytic deracemization of chiral cyclohexenones. nih.govacs.orgtaylorfrancis.comchemrxiv.org This involves the use of enzymes to selectively convert one enantiomer of a racemic mixture into the other, resulting in a single, enantiomerically pure product. Combining such a biocatalytic step with a preceding chemical synthesis of racemic this compound derivatives could provide an efficient route to valuable chiral building blocks. The synergy between the selectivity of enzymes and the broad reaction scope of chemical catalysts will be a key driver of innovation in this field. rsc.org

| Catalytic Approach | Description | Potential Outcome |

| Chemoenzymatic Cascade | A chemical reaction followed by an enzymatic transformation in one pot. | Highly efficient synthesis of complex chiral molecules. |

| Biocatalytic Desymmetrization | An enzyme selectively modifies one of two identical functional groups in a prochiral molecule. | Creation of quaternary stereocenters with high enantiomeric excess. |

| Biocatalytic Deracemization | An enzyme converts a racemic mixture into a single enantiomer. | Production of enantiopure compounds from racemic starting materials. |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Vinyl-cyclohex-2-enone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves conjugate addition or cyclization strategies. For example, vinylation of cyclohexenone precursors using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) is common. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validation by H NMR (δ 5.6–6.2 ppm for vinyl protons) and GC-MS is essential .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H NMR : Key signals include vinyl protons (δ 5.6–6.2 ppm, multiplet) and cyclohexenone carbonyl protons (δ 2.2–2.8 ppm). Coupling constants () between vinyl and adjacent protons help confirm stereochemistry .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended. SHELX software allows precise determination of bond lengths and angles, critical for resolving ambiguities in planar structures .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Follow guidelines for flammable liquids:

- Storage : In airtight containers under nitrogen, away from ignition sources.

- Personal Protection : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols. Refer to safety data sheets for vinyl cyclohexene derivatives as a proxy .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in H NMR) be resolved for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

- Decoupling Experiments : Identify scalar couplings to distinguish overlapping signals.

- DFT Calculations : Use Gaussian or ORCA software to simulate NMR spectra and compare with experimental data.

- High-Resolution MS : Rule out isotopic or fragmentation artifacts .

Q. What computational approaches are effective for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects (e.g., PCM models for THF) improve accuracy. Transition state analysis with IRC calculations validates proposed mechanisms .

Q. How can stereoselective synthesis of this compound analogs be achieved using chiral auxiliaries?

- Methodological Answer : Employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry. For example, asymmetric alkylation of cyclohexenone enolates with vinyl electrophiles (e.g., vinyl triflates) in the presence of (-)-sparteine as a chiral ligand. Monitor enantiomeric excess (ee) via chiral HPLC or F NMR (if fluorinated derivatives are used) .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in catalytic synthesis of this compound?

- Methodological Answer :

- Catalyst Preactivation : Pre-treat palladium catalysts (e.g., Pd(OAc)) with ligands (e.g., PPh) under controlled temperatures.

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation.

- Detailed Reporting : Document exact stoichiometry, solvent batch numbers, and moisture levels (e.g., molecular sieves for anhydrous conditions) .

Q. How can researchers address discrepancies in X-ray crystallographic data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。